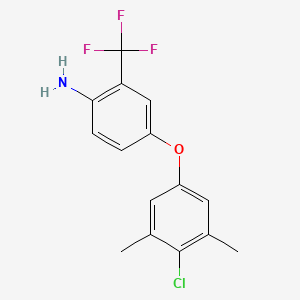

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro, dimethylphenoxy, and trifluoromethyl group attached to an aniline core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.

Coupling Reaction: Finally, the aniline derivative is coupled with the phenoxy derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow

生物活性

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline, with the CAS number 946698-24-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C₁₅H₁₃ClF₃NO

- Molecular Weight : 315.72 g/mol

- CAS Number : 946698-24-4

- MDL Number : MFCD08687287

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives exhibiting similar structural features have shown significant activity against various bacterial strains.

In Vitro Antimicrobial Studies

A study assessing the activity of several diamide compounds found that those with structural similarities to this compound demonstrated potent antimicrobial effects. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a strong potential for therapeutic applications against resistant bacterial strains .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 3e | 18.7 | Mycobacterium tuberculosis |

| 3f | 35.8 | Mycobacterium smegmatis |

| 3c | 0.070 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Viability Studies

Cell viability assays conducted on human monocytic leukemia cell line THP-1 revealed IC50 values ranging from 1.4 to 6 μM for certain derivatives closely related to this compound. These results suggest significant antiproliferative effects, making these compounds candidates for further development in cancer therapeutics .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3a | 3 | K562 (CML) |

| 3f | 4.5 | MCF-7 (Breast) |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can significantly impact both antimicrobial and anticancer activities.

- Substituent Effects : The presence of chloro and trifluoromethyl groups has been associated with enhanced lipophilicity and bioactivity.

- Linker Variability : The type of linker used in derivatives influences their ability to interact with biological targets effectively.

Case Studies

- Antimicrobial Efficacy : A series of diamides related to the target compound were tested against a panel of bacterial pathogens, demonstrating a broad spectrum of activity comparable to traditional antibiotics .

- Cancer Cell Proliferation : Compounds derived from similar scaffolds were shown to induce apoptosis in cancer cells through mechanisms involving DNA replication inhibition and modulation of signaling pathways critical for cell survival .

科学的研究の応用

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry as a building block for synthesizing various biologically active molecules. Its structural features may enhance the pharmacological properties of derived compounds.

- Case Study : Research indicates that derivatives of similar compounds exhibit anti-cancer properties by inhibiting specific enzyme pathways involved in tumor growth. Further studies are needed to evaluate the efficacy of derivatives of 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline in cancer models.

Materials Science

In materials science, the compound can be utilized for developing advanced materials with specific functional properties.

- Adhesives : The incorporation of this compound into polymer matrices may improve adhesion properties due to its polar functional groups. This could lead to enhanced performance in coatings and adhesives used in various industrial applications.

- Case Study : A study on polymer composites revealed that incorporating similar chlorinated phenolic compounds improved the mechanical strength and thermal stability of the materials.

Environmental Applications

The compound's unique chemical structure may allow it to interact with environmental pollutants, making it a candidate for remediation technologies.

- Pollutant Removal : Research is ongoing into the efficacy of using compounds like this compound for the removal of heavy metals from wastewater through adsorption processes.

- Case Study : A recent study demonstrated that phenolic compounds can effectively chelate heavy metals, thus facilitating their removal from contaminated water sources.

Biological Studies

The compound's interaction with biological systems is an area of active research, particularly concerning its effects on cellular processes.

- Toxicology Studies : Investigations into the toxicological effects of similar compounds have shown that they can disrupt cellular signaling pathways. Understanding these effects is crucial for assessing the safety of using such compounds in consumer products.

特性

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-10-3-4-13(20)12(7-10)15(17,18)19/h3-7H,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWKTZBJOWLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。